molecular formula C8H11ClO5 B12562480 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate CAS No. 143869-70-9

2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate

Cat. No.: B12562480
CAS No.: 143869-70-9
M. Wt: 222.62 g/mol
InChI Key: AUGWMDPOMBTNAS-UHFFFAOYSA-N
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Description

2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H11ClO5. It is a derivative of methacrylate and is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

The synthesis of 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with chloromethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) for polymerization and bases like triethylamine for substitution reactions. Major products formed include methacrylate polymers and various substituted derivatives .

Scientific Research Applications

2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The chloromethoxy group can participate in various chemical reactions, allowing for the modification of the polymer’s properties. Molecular targets include the active sites of polymerization initiators and the functional groups of co-monomers .

Comparison with Similar Compounds

Similar compounds to 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate include:

The uniqueness of this compound lies in its chloromethoxy group, which provides distinct reactivity and allows for the synthesis of specialized polymers with unique properties.

Properties

CAS No.

143869-70-9

Molecular Formula

C8H11ClO5

Molecular Weight

222.62 g/mol

IUPAC Name

2-(chloromethoxycarbonyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H11ClO5/c1-6(2)7(10)12-3-4-13-8(11)14-5-9/h1,3-5H2,2H3

InChI Key

AUGWMDPOMBTNAS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)OCCl

Origin of Product

United States

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